molecular formula C10H7BrClN3 B1610168 5-bromo-2-chloro-N-phenylpyrimidin-4-amine CAS No. 280581-50-2

5-bromo-2-chloro-N-phenylpyrimidin-4-amine

Cat. No. B1610168
Key on ui cas rn: 280581-50-2
M. Wt: 284.54 g/mol
InChI Key: NKUZAJOBLJQQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07456191B2

Procedure details

A solution of 11.8 g (52.0 mmol) of 5-Bromo-2,4-dichloropyrimidine in 10 ml of acetonitrile at 0° C. is mixed with 4.73 ml (52.0 mmol) of aniline. The batch is stirred for 3 days at room temperature and finally concentrated by evaporation. The remaining residue is purified by chromatography (hexane/ethyl acetate: 3:1 plus 1% triethylamine). 4.94 g (17.4 mmol, corresponding to 33% of theory) of the product is obtained.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
4.73 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(#N)C>[Br:1][C:2]1[C:3]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
4.73 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The batch is stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The remaining residue is purified by chromatography (hexane/ethyl acetate: 3:1 plus 1% triethylamine)
CUSTOM
Type
CUSTOM
Details
4.94 g (17.4 mmol, corresponding to 33% of theory) of the product is obtained

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
BrC=1C(=NC(=NC1)Cl)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.